molecular formula C13H9N3O2 B044777 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 124340-85-8

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B044777
CAS No.: 124340-85-8
M. Wt: 239.23 g/mol
InChI Key: ORKPQHISLNQQGP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS: 124340-85-8, molecular formula: C₁₃H₉N₃O₂) is a benzo[d]imidazole derivative featuring a pyridin-2-yl substituent at the 2-position and a carboxylic acid group at the 7-position of the benzimidazole core. This compound is synthesized via condensation reactions and is notable for its high purity (≥95%) . Its structure combines aromatic π-system interactions (from pyridine and benzimidazole) with hydrogen-bonding capacity via the carboxylic acid group, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-pyridin-2-yl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKPQHISLNQQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469728
Record name 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-85-8
Record name 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Reduction and Cyclization

A foundational approach involves the reduction of nitro intermediates followed by cyclization. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6) serves as a key precursor. Reduction using iron-acetic acid (Fe-CH₃COOH) or iron-hydrochloric acid (Fe-HCl) at 60–80°C converts the nitro group to an amine, yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7). This step avoids catalyst poisoning associated with hydrogenation, achieving >85% purity.

Reaction Conditions :

  • Reducing Agent : Fe powder (2–3 equiv) in glacial acetic acid or 10% HCl

  • Temperature : 70°C, 4–6 hours

  • Workup : Neutralization with NaOH, extraction with ethyl acetate

Benzimidazole Ring Formation

Cyclization of the diamine intermediate (Formula-7) with 2-(4-cyanophenylamino)acetic acid (Formula-9) in refluxing toluene forms the benzimidazole core. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

Optimized Parameters :

  • Solvent : Toluene or dichloromethane

  • Catalyst : None (thermal cyclization)

  • Yield : 70–75% after recrystallization

Modern Catalytic and Solvent Systems

Solvent Effects on Cyclization Efficiency

The choice of solvent significantly impacts reaction kinetics and purity. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Hydrocarbon solvents (toluene, xylene) favor cyclization but require higher temperatures.

SolventTemperature (°C)Purity (%)Yield (%)
Toluene1109275
DMF908568
Dichloromethane408870

Data derived from patent US20150087842A1.

Acidic vs. Neutral Conditions

Cyclization under acidic conditions (e.g., HCl in ethanol) accelerates imidazole formation but risks ester hydrolysis. Neutral conditions in toluene preserve the ethyl ester group, crucial for subsequent functionalization.

Purification and Crystallization Techniques

Recrystallization Protocols

The mesylate salt of the crude product (Formula-10) is purified via recrystallization from ethanol-water (4:1 v/v). This step removes unreacted starting materials and byproducts, achieving ≥98% purity.

Crystalline Form-M Characteristics :

  • XRPD Peaks : 2θ = 8.2°, 12.5°, 15.8°

  • Melting Point : 210–212°C

  • Solubility : 25 mg/mL in DMSO at 25°C

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, though industrial-scale processes prefer crystallization for cost efficiency.

Industrial Scalability and Process Optimization

Fe-Mediated Reduction Scaling

Batch-to-continuous process translation involves:

  • Reactor Design : Stainless steel reactors resistant to acidic Fe mixtures

  • Waste Management : Fe(OH)₃ precipitation and filtration for Fe recovery

  • Throughput : 50–100 kg/day achievable with automated feeding systems

Comparative Analysis of Synthetic Pathways

MethodAdvantagesLimitations
Fe-Acetic Acid RouteHigh yield (75%), low costCorrosive conditions
Thermal CyclizationNo catalyst, simple workupHigh energy input
CrystallizationHigh purity (98%)Solvent volume-intensive

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. Studies have shown that 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against a range of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Materials Science

Organic Electronics
Due to its unique electronic properties, this compound has applications in organic electronics. It can be utilized in the synthesis of organic semiconductors and photovoltaic materials, contributing to advancements in solar cell technology .

Fluorescent Probes
The compound's structural characteristics allow it to act as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it useful for imaging applications in cellular biology .

Synthetic Applications

Building Block in Organic Synthesis
As a versatile intermediate, this compound can undergo various chemical transformations such as nucleophilic substitution and cross-coupling reactions. It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Anticancer Research

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Material Development

In a recent project focusing on organic photovoltaics, researchers incorporated this compound into polymer matrices to enhance charge transport properties. The resulting materials showed improved efficiency compared to traditional organic semiconductors .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an anti-fibrotic agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

Substituent Position and Functional Group Modifications
  • Hydroxyphenyl Derivatives (BIMa and BIMb): BIMa: 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid. BIMb: 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-7-carboxylic acid. Key Differences: BIMa and BIMb differ in the position of the carboxylic acid group (6 vs. 7) and feature a hydroxyphenyl substituent instead of pyridinyl.
  • Trifluoromethyl Derivatives :

    • 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid (CAS: 6866-57-5) replaces pyridinyl with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ group increases lipophilicity (logP) and metabolic stability, making it suitable for applications requiring prolonged bioavailability .
Complex Substituents in Pharmaceutical Analogs
  • Azilsartan : A structurally complex derivative (2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzo[d]imidazole-7-carboxylic acid) used as an angiotensin II receptor antagonist. The ethoxy group, biphenyl-oxadiazolyl substituent, and carboxylic acid collectively enhance binding to the AT₁ receptor, demonstrating how extended substituents tailor compounds for specific therapeutic targets .

  • Ethoxy-Biphenyl-Tetrazolyl Derivative (CAS: 73590-85-9): Features an ethoxy group and a bulky biphenyl-tetrazolyl substituent.

Impact of Fluorination and Halogenation

  • 4,5-Difluoro Derivatives :

    • Example: 4,5-difluoro-2-(1-methylpiperidin-3-yl)-1H-benzo[d]imidazole-7-carboxylic acid (Example 44, European Patent). Fluorination at the 4,5-positions enhances electronegativity and binding affinity to hydrophobic enzyme pockets. The piperidinyl group introduces basicity, improving solubility in physiological conditions .

Biological Activity

Overview

2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound with a unique structure combining a pyridine ring and a benzimidazole core, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its applications in treating various diseases, particularly those involving fibrotic processes and cancer.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 124340-85-8

Antifibrotic Activity

Recent studies have highlighted the compound's antifibrotic properties, demonstrating its ability to inhibit collagen expression and reduce hydroxyproline levels in cell culture models. This suggests a mechanism that could potentially mitigate fibrotic diseases by targeting pathways involved in fibrosis development.

Anticancer Properties

The compound has shown promising results in various cancer models:

  • In vitro Studies : It has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), exhibiting IC50 values ranging from 2.43 to 14.65 μM. These findings indicate significant cytotoxic effects, particularly when compared to non-cancerous cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and cell cycle arrest. Specifically, it enhances caspase-3 activity, which is crucial for the apoptotic process, and alters cellular morphology indicative of apoptosis at concentrations as low as 1.0 μM .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (μM)Mechanism of Action
AntifibroticFibroblastsN/AInhibition of collagen expression
AnticancerMDA-MB-2312.43Induction of apoptosis
AnticancerHepG24.98Cell cycle arrest

Case Studies

  • Fibrosis Model : In a study involving fibroblast cultures, this compound significantly reduced collagen synthesis, suggesting its potential as a therapeutic agent for conditions like pulmonary fibrosis.
  • Cancer Treatment : A series of experiments conducted on MDA-MB-231 cells demonstrated that the compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation, reinforcing its role as an anticancer agent .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer progression and fibrosis. These studies suggest that the compound can effectively interact with key proteins, potentially leading to the development of new therapeutic strategies .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other derivatives such as:

  • N-(Pyridin-2-yl)amides : Show varied medicinal applications but have different mechanisms of action.
  • 3-Bromoimidazo[1,2-a]pyridines : Known for significant biological activities but may lack the specificity observed in this compound.

Q & A

Q. How to address discrepancies in melting points reported across studies?

  • Methodological Answer : Standardize DSC protocols (heating rate: 10°C/min, N₂ atmosphere). Literature values range 244–250°C; purity >98% reduces variability to ±1°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Reactant of Route 2
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2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.